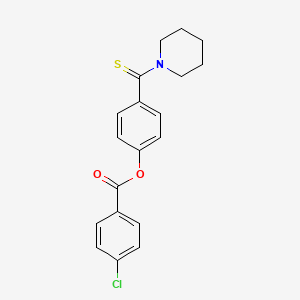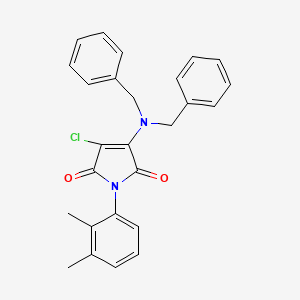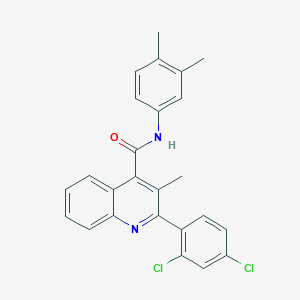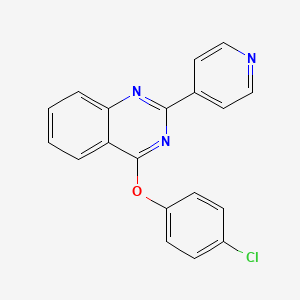![molecular formula C17H14ClN3O3S B11657444 N'-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]benzenesulfonohydrazide](/img/structure/B11657444.png)
N'-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]benzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a quinoline ring substituted with a chloro and methoxy group, and a benzenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]benzenesulfonohydrazide typically involves a condensation reaction between 2-chloro-7-methoxyquinoline-3-carbaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Potential use as a corrosion inhibitor and in the development of new materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]benzenesulfonohydrazide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it can bind to proteins, altering their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide
- N’-[(E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide
Uniqueness
N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]benzenesulfonohydrazide is unique due to the presence of the quinoline ring with chloro and methoxy substitutions, which can enhance its biological activity and specificity compared to other similar compounds. The quinoline ring system is known for its diverse pharmacological properties, making this compound a valuable candidate for further research and development .
Properties
Molecular Formula |
C17H14ClN3O3S |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C17H14ClN3O3S/c1-24-14-8-7-12-9-13(17(18)20-16(12)10-14)11-19-21-25(22,23)15-5-3-2-4-6-15/h2-11,21H,1H3/b19-11+ |
InChI Key |
AUWQKAKCEOBINA-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC2=NC(=C(C=C2C=C1)/C=N/NS(=O)(=O)C3=CC=CC=C3)Cl |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=NNS(=O)(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide](/img/structure/B11657367.png)

![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11657380.png)
![N,N'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide)](/img/structure/B11657393.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11657399.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11657407.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11657414.png)
![N'-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide](/img/structure/B11657421.png)


![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11657436.png)
![(2Z)-3-(4-methoxybenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11657446.png)
